1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid
Overview
Description
1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups, a nitro group, and a carboxylic acid group attached to the imidazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Mechanism of Action
Imidazoles
are a class of organic compounds that include a five-membered ring with two non-adjacent nitrogen atoms . They are key components in a variety of functional molecules and are utilized in a diverse range of applications . Imidazoles are known for their broad range of chemical and biological properties and have become an important synthon in the development of new drugs .
Target of Action
For example, some imidazoles bind to the heme iron atom of ferric cytochrome P450 .
Mode of Action
Imidazoles can show both acidic and basic properties due to their amphoteric nature . They are susceptible to both electrophilic and nucleophilic attacks .
Biochemical Pathways
Imidazoles are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazoles in general are highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazoles have been reported to have a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The properties of imidazoles can be influenced by factors such as ph due to their amphoteric nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 1,2-dimethylimidazole followed by carboxylation. The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitroimidazole is then subjected to carboxylation using carbon dioxide in the presence of a suitable base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Alcohol derivatives: Formed by the reduction of the carboxylic acid group.
Substituted imidazoles: Formed by nucleophilic substitution reactions.
Scientific Research Applications
1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid can be compared with other imidazole derivatives:
1,2-dimethylimidazole: Lacks the nitro and carboxylic acid groups, resulting in different chemical reactivity and biological activity.
4-nitroimidazole: Lacks the methyl and carboxylic acid groups, affecting its solubility and interaction with biological targets.
Imidazole-5-carboxylic acid: Lacks the methyl and nitro groups, leading to different chemical properties and applications.
The presence of both nitro and carboxylic acid groups in this compound makes it unique, providing a combination of reactivity and biological activity not found in other similar compounds.
Properties
IUPAC Name |
2,3-dimethyl-5-nitroimidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-3-7-5(9(12)13)4(6(10)11)8(3)2/h1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWTUWFTYZFCSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361419 | |
Record name | 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24813234 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
54828-06-7 | |
Record name | 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Dimethyl-4-nitro-1H-imidazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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